2-(3-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide
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Overview
Description
2-(3-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of phenoxy and acetamide functional groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide typically involves the reaction of 3-methylphenol with 4-methylphenoxyacetyl chloride to form an intermediate, which is then reacted with 4-aminophenylacetamide under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy groups can be oxidized to form quinones.
Reduction: The acetamide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled temperatures.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-(3-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and acetamide groups can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-4-(2-((4-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-((3-methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate
Uniqueness
2-(3-methylphenoxy)-N-(4-{[(4-methylphenoxy)acetyl]amino}phenyl)acetamide is unique due to its specific combination of phenoxy and acetamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[4-[[2-(3-methylphenoxy)acetyl]amino]phenyl]acetamide |
InChI |
InChI=1S/C24H24N2O4/c1-17-6-12-21(13-7-17)29-15-23(27)25-19-8-10-20(11-9-19)26-24(28)16-30-22-5-3-4-18(2)14-22/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
CAYHGCHIVANRJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C |
Origin of Product |
United States |
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